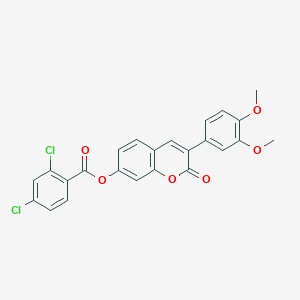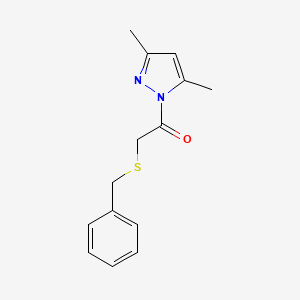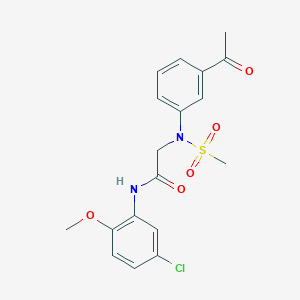
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate
描述
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate: is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core, substituted with a 3,4-dimethoxyphenyl group and a 2,4-dichlorobenzoate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with 3,4-dimethoxybenzene in the presence of a Lewis acid catalyst.
Esterification with 2,4-Dichlorobenzoic Acid: The final step is the esterification of the hydroxyl group on the chromen-2-one core with 2,4-dichlorobenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its photophysical properties and potential use in organic light-emitting diodes (OLEDs).
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine:
- Explored for its potential anti-cancer properties due to its ability to interfere with cell signaling pathways.
- Studied for its anti-inflammatory and antioxidant activities.
Industry:
- Utilized in the development of new materials with specific electronic properties.
- Potential use in the formulation of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate involves its interaction with various molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
相似化合物的比较
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzoate: Similar structure but lacks the dichloro substitution.
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar structure with a single chlorine substitution.
Uniqueness:
- The presence of both 3,4-dimethoxyphenyl and 2,4-dichlorobenzoate groups makes 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate unique in its chemical reactivity and potential biological activity.
- The dichloro substitution enhances its electron-withdrawing properties, potentially increasing its reactivity in certain chemical reactions and its binding affinity to biological targets.
属性
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2O6/c1-29-20-8-4-13(10-22(20)30-2)18-9-14-3-6-16(12-21(14)32-24(18)28)31-23(27)17-7-5-15(25)11-19(17)26/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVUBKNBAVVSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl)OC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-chloro-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4165163.png)
![ethyl 5-{[2-(4-biphenylyloxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4165172.png)
![4-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B4165178.png)

![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4165207.png)
![Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)propanoate](/img/structure/B4165221.png)

![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B4165246.png)
![5-(3-bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4165254.png)
![5-bromo-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4165262.png)
![Ethyl 4'-acetyl-2-amino-1',5'-dimethyl-2'-oxospiro[chromene-4,3'-pyrrole]-3-carboxylate](/img/structure/B4165266.png)
![N-(3-chloro-4-fluorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4165268.png)
![2-fluoro-N-[1-[5-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]ethyl]benzamide](/img/structure/B4165276.png)
![N-[1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CYCLOHEXANECARBOXAMIDE](/img/structure/B4165282.png)
